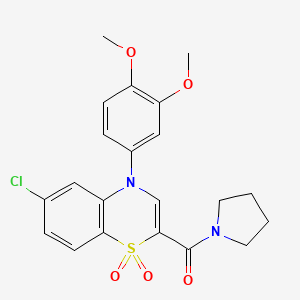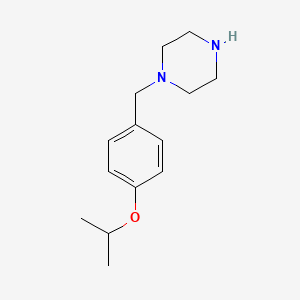![molecular formula C19H25N3O2S B2562973 N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide CAS No. 476431-24-0](/img/structure/B2562973.png)
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Broad-Spectrum Antibacterial Candidates
Research has led to the synthesis of adamantane derivatives with promising antibacterial properties. For instance, adamantane-1-carbohydrazide derivatives have been synthesized and shown to exhibit potent antibacterial activity. These compounds, through their structural configuration, have been identified as broad-spectrum antibacterial candidates, highlighting their potential in combating bacterial infections with minimal inhibitory concentration (MIC) values indicating significant efficacy (Al-Wahaibi et al., 2020).
Material Science and Polymer Synthesis
Adamantane derivatives have also found applications in the field of material science, particularly in the synthesis of polyamides and polyimides. These polymers, derived from adamantane, exhibit desirable properties such as high tensile strength, thermal stability, and solubility in various solvents. Their unique structural features, such as the incorporation of adamantane moieties, contribute to their high glass transition temperatures and stability, making them suitable for advanced material applications (Chern et al., 1998).
Antimicrobial and Antifungal Activities
Further investigations into adamantane derivatives have revealed their potential as antimicrobial and antifungal agents. Specific derivatives have been synthesized and evaluated for their activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. These studies underscore the versatility of adamantane derivatives in developing new therapeutic agents with targeted antimicrobial properties (Eisa et al., 1990).
Neuroprotective Agents
The development of fluorescent heterocyclic adamantane amines showcases the application of adamantane derivatives in neurology. These compounds demonstrate multifunctional neuroprotective activity, acting as inhibitors for various receptors and enzymes implicated in neurodegenerative diseases. Their antioxidative properties further contribute to their potential as multifunctional drugs in neuroprotection (Joubert et al., 2011).
Propriétés
IUPAC Name |
N-[2-[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-12-2-3-25-16(12)10-21-22-17(23)11-20-18(24)19-7-13-4-14(8-19)6-15(5-13)9-19/h2-3,10,13-15H,4-9,11H2,1H3,(H,20,24)(H,22,23)/b21-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXJCOXNJBZBMQ-FBHDLOMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N\NC(=O)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2562893.png)
![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)




![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562904.png)
![3-amino-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2562905.png)

![tert-butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride](/img/structure/B2562907.png)
![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)
![4-[2-[butyl(methyl)amino]ethylamino]-1H-quinazoline-2-thione](/img/structure/B2562911.png)